molecular formula C17H11ClN4O B14939322 2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14939322
M. Wt: 322.7 g/mol
InChI Key: OOPBJONMANEUOC-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H11ClN4O/c18-13-9-5-4-8-12(13)16-20-17-19-14(10-15(23)22(17)21-16)11-6-2-1-3-7-11/h1-10H,(H,19,20,21)

InChI Key

OOPBJONMANEUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CC=C4Cl

Origin of Product

United States

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